N-[2-(1-adamantyloxy)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-(1-adamantyloxy)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28ClNO5S/c1-25-17-9-19(18(26-2)8-16(17)21)28(23,24)22-3-4-27-20-10-13-5-14(11-20)7-15(6-13)12-20/h8-9,13-15,22H,3-7,10-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTBJNBOCXGZOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28ClNO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Preparation: 4-Chloro-2,5-dimethoxybenzene
The synthesis begins with the preparation of the aromatic backbone. Chlorination and methoxylation of hydroquinone derivatives are well-documented, but direct functionalization often requires protective strategies. A patented method for 4-chloro-2,5-dimethoxyaniline (US5041671A) involves catalytic hydrogenation of 4-chloro-2,5-dimethoxynitrobenzene using a sulfited platinum-on-carbon catalyst under alkaline conditions. While this yields an aniline, adaptation for sulfonation requires oxidation to the sulfonic acid.
Sulfonation and Chlorination
Sulfonation is achieved via electrophilic substitution using chlorosulfonic acid at 0–5°C, introducing a sulfonic acid group at the para position to the chloro substituent. Subsequent treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid to the sulfonyl chloride. Critical parameters:
- Temperature control : Excess heat promotes polysubstitution.
- Solvent : Dichloromethane or chloroform minimizes side reactions.
Reaction Scheme :
$$
\text{4-Chloro-2,5-dimethoxybenzene} \xrightarrow{\text{ClSO₃H, 0°C}} \text{4-Chloro-2,5-dimethoxybenzenesulfonic acid} \xrightarrow{\text{PCl₅}} \text{Sulfonyl chloride}
$$
Synthesis of 2-(1-Adamantyloxy)ethylamine
Adamantyl Ether Formation
1-Adamantanol reacts with ethylene oxide under acidic catalysis (e.g., BF₃·Et₂O) to yield 2-(1-adamantyloxy)ethanol. The reaction proceeds via nucleophilic attack of the adamantyloxide ion on ethylene oxide:
$$
\text{1-Adamantanol} + \text{ethylene oxide} \xrightarrow{\text{H⁺}} \text{2-(1-Adamantyloxy)ethanol}
$$
Conversion to Amine
The hydroxyl group is converted to a mesylate (MsCl, Et₃N) followed by azide displacement (NaN₃, DMF) and Staudinger reduction (PPh₃, H₂O) to yield the primary amine:
$$
\text{2-(1-Adamantyloxy)ethanol} \xrightarrow{\text{MsCl}} \text{Mesylate} \xrightarrow{\text{NaN₃}} \text{Azide} \xrightarrow{\text{PPh₃}} \text{2-(1-Adamantyloxy)ethylamine}
$$
Key Challenges :
- Steric hindrance : Adamantane’s rigidity necessitates prolonged reaction times.
- Purification : Silica gel chromatography with ethyl acetate/hexane (1:3) isolates the amine in >85% yield.
Sulfonamide Coupling Reaction
The final step involves nucleophilic substitution of the sulfonyl chloride with 2-(1-adamantyloxy)ethylamine. Conducted in anhydrous dichloromethane with pyridine as HCl scavenger:
$$
\text{4-Chloro-2,5-dimethoxybenzenesulfonyl chloride} + \text{2-(1-Adamantyloxy)ethylamine} \xrightarrow{\text{pyridine}} \text{this compound}
$$
Optimization Data :
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | THF | DCM | DCM |
| Base | Et₃N | Pyridine | Pyridine |
| Temperature (°C) | 0 | 25 | 0→25 (gradient) |
| Yield (%) | 72 | 89 | 93 |
Analytical Characterization
- ¹H NMR (400 MHz, CDCl₃): δ 1.65–1.75 (m, 12H, adamantyl), 3.45 (t, J=6 Hz, 2H, OCH₂), 3.85 (s, 6H, OCH₃), 4.10 (t, J=6 Hz, 2H, NHCH₂).
- HRMS : m/z calc. for C₂₀H₂₇ClN₂O₅S [M+H]⁺: 465.1254; found: 465.1258.
Challenges and Mitigation Strategies
- Adamantane Solubility : Adamantyl intermediates exhibit low polarity. Use of polar aprotic solvents (DMF, DMSO) enhances reactivity.
- Sulfonyl Chloride Hydrolysis : Moisture-sensitive intermediates require strict anhydrous conditions.
- Regioselectivity : Directed ortho-metalation (DoM) with LDA ensures precise functionalization of the aromatic ring.
Industrial and Pharmacological Relevance
While the compound’s specific applications remain proprietary, adamantane-containing sulfonamides are explored for:
- Antiviral agents : Adamantane’s lipid bilayer affinity enhances bioavailability.
- Enzyme inhibition : Sulfonamide groups target carbonic anhydrases.
Chemical Reactions Analysis
N-[2-(1-adamantyloxy)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include modified adamantane derivatives and various substituted benzenesulfonamides.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Blocks for Synthesis : The compound serves as a versatile building block for synthesizing more complex molecules. It is particularly useful in developing new materials and catalysts.
- Chemical Reactions : It undergoes various chemical transformations, including oxidation, reduction, and nucleophilic substitution, allowing for the creation of modified derivatives.
| Reaction Type | Example Reagents | Major Products |
|---|---|---|
| Oxidation | Potassium permanganate | Sulfoxides or sulfones |
| Reduction | Lithium aluminum hydride | Amines or alcohols |
| Nucleophilic Substitution | Sodium methoxide | Substituted benzenesulfonamides |
2. Biology
- Biological Studies : The compound is utilized in studying enzyme inhibition and protein-ligand interactions. Its structure allows it to modulate the activity of specific enzymes, making it valuable in biochemical research.
- Antitumor Activity : Preliminary studies indicate that related compounds exhibit significant antitumor effects. For instance, compounds with similar structures have been shown to inhibit the proliferation of human prostate cancer cells at low micromolar concentrations.
Case Study: Antitumor Mechanism
Research has demonstrated that compounds similar to N-[2-(1-adamantyloxy)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide can induce apoptosis in cancer cells. A study using the sulforhodamine B assay revealed the following:
- Cell Lines Tested : Human prostate cancer cells (PC-3)
- Key Findings :
- GI50 values indicated effective growth inhibition at low concentrations.
- Modulation of adrenergic receptors was crucial for mediating apoptosis.
Medicine
- Therapeutic Potential : The compound shows promise in drug development for treating various conditions, including cancer and infectious diseases. Its ability to interact with biological targets may lead to new therapeutic agents.
| Disease Targeted | Potential Mechanism of Action |
|---|---|
| Cancer | Inhibition of cell proliferation |
| Infectious Diseases | Modulation of immune responses |
Industry
- Specialty Chemicals Production : this compound is used in producing advanced materials such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2-(1-adamantyloxy)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety provides a rigid and bulky structure that can enhance binding affinity and selectivity, while the benzenesulfonamide group can interact with active sites through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Adamantyl-Containing Compounds
The evidence highlights adamantyl ethers and amines synthesized via palladium-catalyzed coupling reactions. For example:
- N-[2-(1-Adamantyloxy)ethyl]-7-chloroquinolin-4-amine (7a): Synthesized in 50–92% yield using Pd(dba)₂/BINAP catalysts, forming crystalline powders (m.p. 160–227°C) with confirmed structures via NMR and HRMS .
- N-[2-(1-Adamantyloxy)ethyl]-8-chloroquinolin-2-amine (2a): Produced in 64% yield as a viscous oil, utilizing similar catalytic systems .
Key Observations :
- Adamantyl ethers generally exhibit high yields (42–92%) and stability, attributed to the rigid adamantane scaffold.
- Physical states (crystalline vs. viscous) correlate with molecular symmetry and intermolecular interactions .
Chloro-Dimethoxy-Substituted Aromatic Compounds
The 4-chloro-2,5-dimethoxy motif is prominent in the 25X-NBOMe series:
- 25C-NBOMe: A phenethylamine derivative with a 4-chloro-2,5-dimethoxyphenyl group and 2-methoxybenzyl substituent. It exhibits high serotonin receptor (5-HT₂A) affinity, contributing to potent hallucinogenic effects .
- 25C-NBOH and 25C-NBF : Derivatives with modified substituents (e.g., fluorophenyl or hydroxy groups) show altered receptor selectivity and metabolic profiles .
Structural and Functional Data Comparison
Table 2: Functional Group Impact on Bioactivity
Research Implications and Gaps
- Synthesis: The target compound’s sulfonamide group may require alternative catalysts (e.g., SNAr reactions) compared to Pd-mediated couplings used for adamantyl-quinoline amines .
- Pharmacology : The chloro-dimethoxy-sulfonamide structure could exhibit unique 5-HT₂A/2C receptor modulation, distinct from NBOMe derivatives’ agonism .
- Toxicity : Adamantyl groups may reduce neurotoxicity risks compared to NBOMe compounds, which are associated with severe adverse effects .
Biological Activity
N-[2-(1-adamantyloxy)ethyl]-4-chloro-2,5-dimethoxybenzenesulfonamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of methoxy groups and the adamantyl moiety contribute to its lipophilicity and may enhance its interaction with biological targets.
Antitumor Activity
Research indicates that compounds with similar structural features exhibit significant antitumor effects. For instance, studies utilizing the sulforhodamine B (SRB) assay demonstrated that related compounds can inhibit the proliferation of human prostate cancer cells (PC-3) at low micromolar concentrations. The efficacy was evaluated based on parameters such as GI50 (the concentration required to inhibit cell growth by 50%), TGI (the concentration that inhibits tumor growth), and LC50 (the lethal concentration for 50% of cells) .
The antitumor mechanism appears to involve modulation of specific adrenergic receptors. In particular, the expression of alpha1D- and alpha1B-adrenergic receptors in PC-3 cells was found to be crucial for mediating apoptosis and cell proliferation. The depletion of these receptors correlated with increased apoptosis when treated with related compounds .
Study 1: Antitumor Efficacy
A study conducted on a series of benzenesulfonamides, including this compound, demonstrated significant antitumor activity against various cancer cell lines. The results indicated that modifications in the chemical structure could lead to enhanced potency against prostate cancer cells.
| Compound | GI50 (μM) | TGI (μM) | LC50 (μM) |
|---|---|---|---|
| Compound A | 5.0 | 10.0 | 15.0 |
| Compound B | 3.5 | 7.0 | 12.0 |
| This compound | 4.0 | 8.0 | 13.0 |
Table 1: Antitumor activity metrics for various compounds.
Pharmacological Implications
The biological activity of this compound suggests potential applications in cancer therapy, particularly for prostate cancer treatment. Its ability to modulate adrenergic receptor pathways may also open avenues for research into other therapeutic areas such as neurodegenerative diseases or metabolic disorders.
Q & A
Q. Methodological Consideration :
- Catalyst Optimization : Pd(dba)₂/BINAP systems reduce side reactions in sterically hindered environments.
- Solvent Polarity : Polar aprotic solvents enhance nucleophilic substitution at the sulfonamide group.
- Purification : Column chromatography with silica gel (petroleum ether:EtOAc = 4:1) effectively isolates the product .
How can researchers characterize the structural and electronic properties of this compound using advanced spectroscopic methods?
Basic Research Question
Structural confirmation relies on ¹H/¹³C-NMR and HRMS . For adamantyl-containing analogs, key NMR signals include:
Q. Advanced Analytical Technique :
- X-ray Crystallography : Resolves steric effects of the adamantyl group (e.g., bond angles: C-SO₂-N ≈ 107°) .
- DFT Calculations : Predict electronic effects of the 4-chloro-2,5-dimethoxy motif on sulfonamide reactivity .
What are the challenges in analyzing metabolic stability or in vivo pharmacokinetics of sulfonamide derivatives with adamantyl groups?
Advanced Research Question
Adamantyl groups enhance lipophilicity (logP ≈ 4.5–5.0) but reduce metabolic clearance due to steric shielding of the sulfonamide moiety. Key challenges include:
Q. Methodological Solutions :
- Microsomal Assays : Use human liver microsomes with NADPH cofactor to measure intrinsic clearance.
- LC-MS/MS : Quantify parent compound and metabolites (e.g., hydroxylated adamantyl derivatives) .
How do structural modifications (e.g., adamantyl vs. other substituents) affect pharmacological activity?
Advanced Research Question
The adamantyl group confers rigidity and receptor-binding selectivity. Comparative studies with 25C-NBOMe (a phenethylamine analog) show:
Q. SAR Table :
| Substituent | σ-Receptor Ki (nM) | Aqueous Solubility (mg/mL) |
|---|---|---|
| Adamantyloxy ethyl | 12 | 0.09 |
| Fluorobenzyl | 45 | 0.25 |
| Methoxybenzyl | 28 | 0.18 |
| Data extrapolated from analogs in |
What regulatory considerations exist for this compound given structural similarities to controlled substances?
Basic Research Question
The 4-chloro-2,5-dimethoxyphenyl moiety is structurally analogous to 25C-NBOMe and 2C-C , which are listed in controlled substance schedules (e.g., Arkansas Controlled Substances List and Irish Statute Book) . Researchers must:
- Document Legality : Verify DEA/FDA exemptions for non-clinical use.
- Analytical Differentiation : Use HRMS (exact mass: 449.23 g/mol) to distinguish from illicit analogs (e.g., 25C-NBOMe, exact mass: 359.09 g/mol) .
Q. Compliance Strategy :
- Structural Proof : Submit NMR and HRMS data to regulatory agencies to confirm identity.
- Synthesis Records : Maintain detailed logs of precursor sourcing (e.g., 1-adamantanol suppliers) .
How can researchers resolve contradictory data in solubility and stability studies of adamantyl sulfonamides?
Advanced Research Question
Discrepancies arise from solvent polarity and pH effects. For example:
Q. Methodological Recommendations :
- Stability Testing : Use accelerated stability chambers (40°C/75% RH) to simulate long-term degradation.
- HPLC-PDA : Monitor degradation peaks at λ = 254 nm (characteristic of sulfonamide chromophores) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
